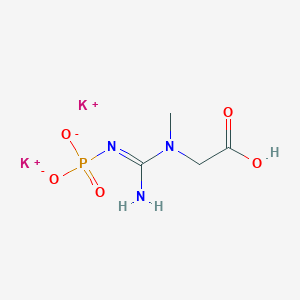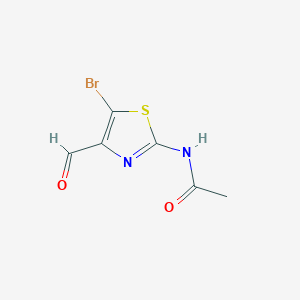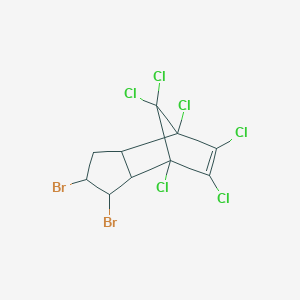
3,5-Diiodo-L-tyrosine dihydrate
概要
説明
3,5-Diiodo-L-tyrosine dihydrate is a compound with the empirical formula C9H9I2NO3 · 2H2O and a molecular weight of 469.01 . It is an intermediate in the biosynthesis and alternative pathways of thyroid hormones . It is also a substrate for the assay of halogenated tyrosine and thyroid hormone aminotransferase .
Synthesis Analysis
3,5-Diiodo-L-tyrosine is a reactant used in the synthesis of fluorescent unnatural amino acids bearing stilbene or vinylene backbones . It is also used in the discovery of potent heterodimeric antagonists of inhibitor of Apoptosis proteins with prolonged anti-tumor activity .Molecular Structure Analysis
The molecular structure of 3,5-Diiodo-L-tyrosine dihydrate can be represented by the SMILES stringN [C@@H] (Cc1cc (I)c (O)c (I)c1)C (O)=O . The InChI key for this compound is NYPYHUZRZVSYKL-ZETCQYMHSA-N . Chemical Reactions Analysis
3,5-Diiodo-L-tyrosine is a reactant used in the synthesis of fluorescent unnatural amino acids bearing stilbene or vinylene backbones . It is also used in the discovery of potent heterodimeric antagonists of inhibitor of Apoptosis proteins with prolonged anti-tumor activity .Physical And Chemical Properties Analysis
3,5-Diiodo-L-tyrosine dihydrate has a melting point of 199-201 °C (dec.) . It is slightly soluble in water . The optical activity of the compound is[α]20/D +1.2±0.4°, c = 5% in 1 M HCl .
科学的研究の応用
Thyroid Hormone Biosynthesis
3,5-Diiodo-L-tyrosine dihydrate: is an important intermediate in the biosynthesis of thyroid hormones . These hormones are crucial for regulating metabolism, growth, and development. The compound is involved in the alternative pathways of metabolism, which are essential for the proper functioning of the thyroid gland.
Enzyme Assays
This compound serves as a substrate for the assay of halogenated tyrosine and thyroid hormone aminotransferase . These enzyme assays are vital for understanding enzyme kinetics and the role of these enzymes in thyroid hormone synthesis and metabolism.
Metabolic Studies
In metabolic research, 3,5-Diiodo-L-tyrosine dihydrate has been used to study its effects on metabolic efficiency across different species. It has shown to stimulate mitochondrial respiration, which is a key process in energy production within cells .
Pharmaceutical Development
As a base substance in the synthesis of thyroid hormones, 3,5-Diiodo-L-tyrosine dihydrate is used in the development of drugs for treating thyroid dysfunctions and obesity. It is also a significant intermediate in synthesizing levothyroxine sodium, a synthetic thyroid hormone .
Clinical Applications
In clinical settings, 3,5-Diiodo-L-tyrosine dihydrate is utilized for its electron effects, which are easily polarized, making it a potential therapeutic agent for hypothyroidism and obesity-related treatments .
Biological Assays
The compound is employed in biological assays to understand the synthesis pathways and metabolism of thyroid hormones. These assays help in the exploration of thyroid hormone action at the molecular level and their impact on various biological processes .
作用機序
Target of Action
The primary target of 3,5-Diiodo-L-tyrosine dihydrate is thyroid peroxidase (TPO) . TPO is an enzyme that catalyzes the iodination of tyrosine residues in thyroglobulin, a critical step in the synthesis of thyroid hormones .
Mode of Action
3,5-Diiodo-L-tyrosine dihydrate serves as a substrate for TPO . It undergoes iodination, a process facilitated by TPO, to form diiodotyrosine (DIT), which is an intermediate in the biosynthesis of thyroid hormones .
Biochemical Pathways
The compound plays a significant role in the biosynthesis of thyroid hormones . It is iodinated to form DIT, which then combines with monoiodotyrosine (MIT) to form triiodothyronine (T3), or with another DIT molecule to form thyroxine (T4) . These hormones are crucial for regulating various physiological processes, including metabolism, growth, and development .
Pharmacokinetics
As a substrate for tpo, it is likely to be absorbed and distributed in the body where tpo is present, primarily in the thyroid gland .
Result of Action
The iodination of 3,5-Diiodo-L-tyrosine dihydrate and its subsequent conversion to thyroid hormones have profound effects at the molecular and cellular levels . Thyroid hormones regulate gene activity, affecting processes such as homeostasis, lipid metabolism, and insulin resistance .
Action Environment
The action of 3,5-Diiodo-L-tyrosine dihydrate is likely influenced by various environmental factors. For instance, the availability of iodine in the body can affect the iodination process. Additionally, factors that affect the activity of TPO, such as the presence of inhibitors or the pH of the environment, may also influence the action of the compound . .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(2S)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9I2NO3.2H2O/c10-5-1-4(2-6(11)8(5)13)3-7(12)9(14)15;;/h1-2,7,13H,3,12H2,(H,14,15);2*1H2/t7-;;/m0../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWAGQOOMOOUEGY-KLXURFKVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1I)O)I)CC(C(=O)O)N.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1I)O)I)C[C@@H](C(=O)O)N.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13I2NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501017673 | |
| Record name | 3,5-Diiodo-L-tyrosine dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501017673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
469.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Diiodo-L-tyrosine dihydrate | |
CAS RN |
18835-59-1 | |
| Record name | 3,5-Diiodo-L-tyrosine dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501017673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Diiodo-L-tyrosine dihydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is it important to identify different iodine species in seaweed?
A: Understanding the specific forms of iodine present in seaweed, including 3,5-diiodo-L-tyrosine dihydrate (DIT), is crucial for several reasons. [] Knowing which iodine species are present in the seaweed may therefore assist in developing new tools and procedures to enable reduction of the iodine content. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2,4-Dichlorothieno[2,3-d]pyrimidine](/img/structure/B102914.png)
![6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-amine](/img/structure/B102917.png)







